methyl 6-[(3aS,6aR)-2-oxo-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]pyridine-3-carboxylate
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Overview
Description
Methyl 6-[(3aS,6aR)-2-oxo-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydropyrrolo[3,4-d][1,3]oxazole ring, and a carboxylate ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of methyl 6-[(3aS,6aR)-2-oxo-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Construction of the tetrahydropyrrolo[3,4-d][1,3]oxazole ring: This step often involves cyclization reactions using appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl 6-[(3aS,6aR)-2-oxo-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to control the reaction rate and selectivity. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 6-[(3aS,6aR)-2-oxo-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and possible biological activities.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-[(3aS,6aR)-2-oxo-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 6-[(3aS,6aR)-2-oxo-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]thiazoles: These compounds also contain fused heterocyclic rings and are studied for their medicinal properties.
Pyrazolo[4,3-d]thiazines: Similar to the above, these compounds have applications in medicinal chemistry and biological research.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 6-[(3aS,6aR)-2-oxo-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-25-17(23)12-5-6-16(20-8-12)21-10-14-15(11-21)26-18(24)22(14)9-13-4-2-3-7-19-13/h2-8,14-15H,9-11H2,1H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXMDQJICJHAQJ-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CC3C(C2)OC(=O)N3CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CN=C(C=C1)N2C[C@H]3[C@@H](C2)OC(=O)N3CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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